molecular formula C17H12N4O B7431291 N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine

Cat. No.: B7431291
M. Wt: 288.30 g/mol
InChI Key: QMAWSRRWGUODNJ-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine is a heterocyclic compound that combines the structural features of oxazole and quinazoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-7-16-14(6-1)17(19-11-18-16)20-13-5-3-4-12(10-13)15-8-9-22-21-15/h1-11H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAWSRRWGUODNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine typically involves the formation of the oxazole ring followed by its attachment to the quinazoline moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then coupled with a quinazoline derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

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